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(4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
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Description
(4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a useful research compound. Its molecular formula is C25H33N3O5 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide exhibits significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a pyrazole moiety linked to a benzofuran derivative, which is known for various biological activities. The presence of functional groups such as methoxy and hydroxy enhances its potential for interaction with biological targets.
Molecular Formula
The molecular formula is C21H29N3O4, with a molecular weight of approximately 385.48 g/mol.
Structural Features
Feature | Description |
---|---|
Pyrazole Ring | Contributes to potential enzyme inhibition properties |
Benzofuran Derivative | Associated with antioxidant and anti-inflammatory effects |
Hydroxy and Methoxy Groups | Enhance solubility and bioavailability |
Antioxidant Properties
Research indicates that the compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in cells. This property is attributed to the presence of the benzofuran structure, which can scavenge free radicals effectively .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines. This effect may be mediated by its interaction with signaling pathways involved in inflammation, such as the NF-kB pathway .
Cytotoxicity Against Cancer Cells
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been tested on a range of 60 cancer cell lines, showing significant antiproliferative activity . The mechanism appears to involve induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The proposed mechanism involves:
- Enzyme Inhibition : The pyrazole ring may inhibit specific enzymes related to cancer progression.
- Receptor Modulation : Interaction with cellular receptors that regulate growth and survival pathways.
- Signal Transduction Interference : Disruption of critical signaling pathways that promote inflammation and tumor growth.
Case Study 1: Anticancer Activity
In a study conducted on various human cancer cell lines, the compound was observed to induce apoptosis at concentrations ranging from 10 to 50 µM. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer therapeutic .
Case Study 2: Anti-inflammatory Effects
A rat model was used to evaluate the anti-inflammatory effects of the compound. Following administration, markers such as TNF-alpha and IL-6 were significantly reduced compared to control groups. Histological analysis showed decreased signs of inflammation in treated tissues .
Properties
Molecular Formula |
C25H33N3O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(E)-N-(3,5-dimethyl-1-propylpyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H33N3O5/c1-7-12-28-17(5)22(16(4)27-28)26-20(29)11-9-14(2)8-10-18-23(30)21-19(13-33-25(21)31)15(3)24(18)32-6/h8,30H,7,9-13H2,1-6H3,(H,26,29)/b14-8+ |
InChI Key |
MLVPDWOFGJZWIT-RIYZIHGNSA-N |
Isomeric SMILES |
CCCN1C(=C(C(=N1)C)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C)C |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C)C |
Origin of Product |
United States |
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